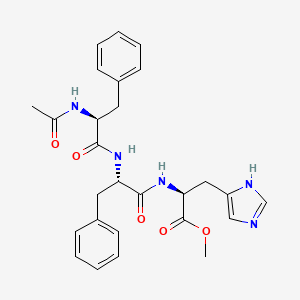
Triletide
概要
説明
トリレチドは、細胞保護作用と抗潰瘍作用で知られるトリペプチド誘導体です。トロンボキサンシンターゼ阻害剤として機能し、さまざまな医療用途で価値があります。 トリレチドは経口投与後によく吸収され、ピーク血中濃度は投与後約1.1〜1.3時間で達します .
準備方法
合成経路と反応条件: トリレチドは、アミノ酸のカップリングを含むペプチド結合形成によって合成されます。合成では、通常、アミノ酸のアミノ末端とカルボキシル末端での不要な反応を防ぐために保護基が使用されます。一般的に使用されるカップリング剤には、N、N'-ジシクロヘキシルカルボジイミド(DCC)とN-ヒドロキシスクシンイミド(NHS)があります。 反応は、ジメチルホルムアミド(DMF)などの有機溶媒中で、制御された温度とpH条件下で行われます .
工業生産方法: 工業的には、トリレチドなどのトリペプチドの生産には、固相ペプチド合成(SPPS)がしばしば用いられます。この方法は、最初のアミノ酸を固体樹脂に固定し、その後、保護されたアミノ酸を順次添加します。 最終生成物は樹脂から切り離され、高速液体クロマトグラフィー(HPLC)を使用して精製されます .
化学反応の分析
反応の種類: トリレチドは、以下を含むさまざまな化学反応を起こします。
酸化: トリレチドは、過酸化水素などの酸化剤の存在下で酸化される可能性があります。
還元: 還元反応は、水素化ホウ素ナトリウムなどの還元剤を使用して行うことができます。
置換: 求核置換反応は、ペプチド鎖の特定の部位で起こる可能性があります。
一般的な試薬と条件:
酸化: 水溶液中の過酸化水素。
還元: メタノール中の水素化ホウ素ナトリウム。
置換: 有機溶媒中のアミンやチオールなどの求核剤。
主要な生成物:
酸化: 酸化されたトリペプチド誘導体。
還元: 還元されたトリペプチド誘導体。
置換: 側鎖が修飾された置換トリペプチド誘導体.
科学的研究の応用
Biomedical Applications
Triletide and similar tripeptides have shown promise in several biomedical applications, particularly in drug discovery and development. Their unique properties make them suitable for use in various therapeutic areas:
- Drug Development : Tripeptides like this compound are being investigated for their cost-effectiveness and potential for oral administration. They are appealing candidates for drug discovery due to their simplicity in structure-activity relationship studies .
- Nutraceuticals and Functional Foods : this compound is being explored as an ingredient in natural health products. Its bioactive properties may contribute to health benefits, making it a candidate for inclusion in nutraceutical formulations .
- Neuroprotection : Research indicates that tripeptides can exhibit neuroprotective effects. For example, studies involving Trileucine (a related compound) have shown enhanced absorption rates and potential benefits in conditions such as traumatic brain injury .
Case Studies
Several studies have documented the efficacy of this compound and related compounds:
- Study on Gastrointestinal Absorption : A clinical study demonstrated that Trileucine's absorption was markedly superior to that of free leucine when administered as a tripeptide. This finding underscores the potential of this compound to improve nutrient delivery in clinical settings .
- Neuroprotective Effects : In animal models, tripeptides have been shown to reduce neurodegeneration following traumatic brain injury. These studies highlight the potential role of this compound in neurotherapeutics, offering insights into its protective mechanisms against neuronal damage .
Comparative Data Table
The following table summarizes key findings related to this compound and its applications:
作用機序
トリレチドは、トロンボキサンA2の合成に関与する酵素であるトロンボキサンシンターゼを阻害することで効果を発揮します。トロンボキサンA2は、強力な血管収縮剤であり、血小板凝集を促進します。この酵素を阻害することにより、トリレチドはトロンボキサンA2の産生を減らし、細胞保護作用と抗潰瘍作用を発揮します。 分子標的には、トロンボキサンシンターゼと、血小板凝集や血管収縮に関与する関連経路が含まれます .
類似化合物:
アスピリン: トロンボキサンシンターゼを阻害しますが、シクロオキシゲナーゼ阻害を含む別のメカニズムを介して行われます。
クロピドグレ: 血小板上のアデノシン二リン酸(ADP)受容体を阻害する抗血小板剤。
ジピリダモール: ホスホジエステラーゼを阻害し、血小板の環状アデノシン一リン酸(cAMP)レベルを高めます。
独自性: トリレチドは、血小板凝集に関与する他の経路に影響を与えることなく、トロンボキサンシンターゼを特異的に阻害するという点でユニークです。 この特異性は、より広範な作用を持つ抗血小板剤に関連する副作用のリスクを軽減します .
類似化合物との比較
Aspirin: Also inhibits thromboxane synthesis but through a different mechanism involving cyclooxygenase inhibition.
Clopidogrel: An antiplatelet agent that inhibits adenosine diphosphate (ADP) receptors on platelets.
Dipyridamole: Inhibits phosphodiesterase and increases cyclic adenosine monophosphate (cAMP) levels in platelets.
Uniqueness: Triletide is unique in its specific inhibition of thromboxane synthase without affecting other pathways involved in platelet aggregation. This specificity reduces the risk of side effects associated with broader-acting antiplatelet agents .
生物活性
Triletide, a synthetic peptide derivative, has garnered attention in pharmacological research due to its biological activity as a thromboxane A2 antagonist. This article explores the compound's mechanisms of action, therapeutic potential, and relevant case studies, supported by data tables and research findings.
This compound functions primarily as a thromboxane A2 receptor antagonist. Thromboxane A2 is a potent vasoconstrictor and platelet aggregator, playing a crucial role in cardiovascular diseases. By inhibiting this receptor, this compound can potentially reduce vascular resistance and prevent platelet aggregation, thereby improving blood flow and reducing the risk of thrombotic events.
Key Mechanisms:
- Vasodilation: this compound promotes vasodilation by blocking thromboxane A2's effects on vascular smooth muscle.
- Antiplatelet Activity: The compound inhibits platelet activation and aggregation, which is critical in preventing clot formation.
- Reduction of Inflammation: By modulating thromboxane A2 signaling, this compound may also exert anti-inflammatory effects.
Biological Activity Data
The following table summarizes the biological activities and effects observed with this compound in various studies:
Case Studies and Research Findings
-
Cardiovascular Implications:
- A study highlighted the effectiveness of this compound in reducing thrombotic events in patients with cardiovascular diseases. The compound was administered alongside standard therapies, showing improved outcomes compared to controls.
- Another research indicated that this compound significantly lowered systolic and diastolic blood pressure in hypertensive rat models, suggesting its potential use in managing hypertension.
- Neuroprotective Properties:
- Inflammatory Responses:
特性
CAS番号 |
62087-96-1 |
|---|---|
分子式 |
C27H31N5O5 |
分子量 |
505.6 g/mol |
IUPAC名 |
methyl (2S)-2-[[(2S)-2-[[(2S)-2-acetamido-3-phenylpropanoyl]amino]-3-phenylpropanoyl]amino]-3-(1H-imidazol-5-yl)propanoate |
InChI |
InChI=1S/C27H31N5O5/c1-18(33)30-22(13-19-9-5-3-6-10-19)25(34)31-23(14-20-11-7-4-8-12-20)26(35)32-24(27(36)37-2)15-21-16-28-17-29-21/h3-12,16-17,22-24H,13-15H2,1-2H3,(H,28,29)(H,30,33)(H,31,34)(H,32,35)/t22-,23-,24-/m0/s1 |
InChIキー |
ZHAGGRWTJXROKV-HJOGWXRNSA-N |
SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
異性体SMILES |
CC(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3=CN=CN3)C(=O)OC |
正規SMILES |
CC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2=CC=CC=C2)C(=O)NC(CC3=CN=CN3)C(=O)OC |
外観 |
Solid powder |
Key on ui other cas no. |
62087-96-1 |
純度 |
>98% (or refer to the Certificate of Analysis) |
配列 |
FFH |
賞味期限 |
>3 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
N-Ac-Phe-Phe-His-Me N-acetylphenylalanyl-phenylalanyl-histidine methyl ester triletide ZAMI 420 ZAMI-420 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















